3-Methylbenzofuran-2-carbonyl chloride

Catalog No.
S778948
CAS No.
2256-86-2
M.F
C10H7ClO2
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzofuran-2-carbonyl chloride

CAS Number

2256-86-2

Product Name

3-Methylbenzofuran-2-carbonyl chloride

IUPAC Name

3-methyl-1-benzofuran-2-carbonyl chloride

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3

InChI Key

QEULGCOIYWPYIL-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)Cl

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)Cl

3-Methylbenzofuran-2-carbonyl chloride is an organic compound characterized by the molecular formula C₁₀H₇ClO₂ and a molecular weight of approximately 194.61 g/mol. It appears as a colorless to pale yellow liquid with a melting point ranging from 72 to 77 °C and a boiling point of about 119 to 121 °C at reduced pressure (4 Torr) . This compound is known for its role as an acyl chloride, which makes it a valuable intermediate in organic synthesis.

Currently, there is no available data on the specific mechanism of action of 3-Methylbenzofuran-2-carbonyl chloride in biological systems.

3-Methylbenzofuran-2-carbonyl chloride is likely to be a corrosive and irritating compound. Here are some potential hazards:

  • Skin and Eye Contact: The acyl chloride group can react with skin and eye tissues, causing severe burns and damage [].
  • Inhalation: Inhalation of vapors can irritate the respiratory tract.
  • Reactivity: The compound can react exothermically with water and alcohols, releasing hydrochloric acid fumes.

  • Nucleophilic Acyl Substitution: This compound readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
  • Formation of Ferruginyl Esters: It can be used in the synthesis of ferruginyl 3-methylbenzofuran-2-carbonyl esters, which may have unique properties and applications in materials science .

These reactions are crucial for developing new compounds with potential therapeutic or industrial applications.

3-Methylbenzofuran-2-carbonyl chloride can be synthesized through several methods:

  • Chlorination of 3-Methylbenzofuran: The chlorination process typically involves treating 3-methylbenzofuran with thionyl chloride or oxalyl chloride under controlled conditions to yield the acyl chloride.
  • Carbonylation Reactions: Alternative synthetic routes may involve carbonylation strategies using suitable reagents that introduce the carbonyl group effectively.

These methods allow for the efficient production of the compound for further research and application.

3-Methylbenzofuran-2-carbonyl chloride has several applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: The compound is utilized in proteomics research applications due to its ability to modify biomolecules selectively .

These applications highlight its versatility in both academic and industrial settings.

Several compounds share structural features with 3-Methylbenzofuran-2-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-MethylbenzofuranC₉H₈OLacks the carbonyl chloride functionality; used in similar synthetic pathways.
Benzofuran-2-carboxylic acidC₉H₈O₃Contains a carboxylic acid group instead of an acyl chloride; different reactivity profile.
2-ChlorobenzofuranC₉H₇ClOChlorinated derivative; exhibits different reactivity due to chlorine substitution.

Uniqueness

The uniqueness of 3-Methylbenzofuran-2-carbonyl chloride lies in its acyl chloride functionality, which enhances its reactivity compared to other similar compounds. This property allows it to serve as an effective building block for synthesizing more complex molecules, particularly in medicinal chemistry.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Methylbenzofuran-2-carbonyl chloride

Dates

Last modified: 08-15-2023

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